ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate
Description
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative with a complex substitution pattern. The indole core is substituted at the 1-position with a butyl group, at the 2-position with a methyl group, at the 3-position with an ethyl carboxylate ester, and at the 5-position with a 2-(dimethylamino)ethoxy side chain.
Properties
IUPAC Name |
ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-6-8-11-22-15(3)19(20(23)24-7-2)17-14-16(9-10-18(17)22)25-13-12-21(4)5/h9-10,14H,6-8,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJQMCCVCJDGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCCN(C)C)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Additionally, the Bartoli indole synthesis and the Heck coupling reaction are also employed in the preparation of indole derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This compound may be explored for its potential therapeutic effects in treating various diseases.
Biological Studies: The compound can be used as a tool in biological studies to investigate its interactions with biological targets and pathways.
Chemical Research:
Mechanism of Action
The mechanism of action of ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Indole Chemistry
Indole derivatives with substitutions at the 3-position (carboxylate esters) and 5-position (alkoxy or amino groups) are well-documented. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substitution at the 5-position: The dimethylaminoethoxy group in the target compound distinguishes it from simpler alkoxy or hydroxy substituents (e.g., 5-hydroxy in ). This group likely enhances solubility in polar solvents and may interact with biological targets via hydrogen bonding or electrostatic interactions.
- Carboxylate esters : Ethyl esters at the 3-position (as in the target compound and ) are common in indole derivatives, offering stability and facilitating metabolic cleavage in vivo. Methyl esters (e.g., ) may exhibit slower hydrolysis rates.
- The dimethylamino group in the target compound may confer CNS activity, analogous to other dimethylamino-containing drugs.
Functional Group Comparisons
- Dimethylaminoethoxy vs. Hydroxy/Alkoxy: The 2-(dimethylamino)ethoxy group in the target compound introduces a tertiary amine, which is absent in compounds like . This group’s basicity (pKa ~8–9) may influence pH-dependent solubility and membrane permeability . In resin chemistry, ethyl 4-(dimethylamino) benzoate (a non-indole analogue) demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate due to better electron-donating capacity . This suggests the target compound’s dimethylaminoethoxy group could similarly enhance reactivity in polymerization or drug-target interactions.
- Butyl vs. In contrast, the 1-benzyl group in introduces aromaticity, which may favor π-π stacking interactions in protein binding.
Biological Activity
Ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate is a synthetic compound with a molecular formula of CHNO and a molecular weight of approximately 346.5 g/mol. This compound is part of the indole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, and potential antimicrobial effects.
Chemical Structure and Properties
The compound features the following structural components:
- Indole Core : A bicyclic structure that is significant in pharmacology.
- Dimethylamino Group : Enhances solubility and may affect biological activity.
- Ethoxy and Butyl Substituents : These groups can influence the lipophilicity and permeability of the compound.
1. Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of indole compounds exhibit considerable anti-inflammatory activity. This compound has shown promising results in inhibiting inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes.
| Compound | COX-1 Inhibition (IC) | COX-2 Inhibition (IC) |
|---|---|---|
| This compound | TBD | TBD |
| Standard (e.g., Diclofenac) | 31.4 μg/mL | 0.02 μM |
2. Analgesic Activity
The analgesic properties of this compound were evaluated in various models. The results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent for pain management.
3. Antimicrobial Activity
Preliminary tests have indicated that this compound exhibits antimicrobial activity against several strains of bacteria, including those resistant to conventional antibiotics.
Case Study 1: In Vivo Evaluation
In a study involving animal models, the compound was administered to assess its anti-inflammatory and analgesic effects. The results showed a marked reduction in edema and pain response compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship of indole derivatives. Variations in substituents led to differing levels of COX inhibition, highlighting the importance of chemical modifications in enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for ethyl 1-butyl-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate?
- Methodological Answer : The synthesis of indole carboxylate derivatives typically involves multi-step reactions. Key steps include:
- Benzoylation or alkoxy substitution : Use reagents like benzoyl chloride or dimethylaminoethyl chloride under anhydrous conditions (dichloromethane/toluene as solvents) .
- Temperature control : Reactions often require reflux (100–120°C) for 3–5 hours to optimize yield and purity .
- Workup : Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzoylation | Benzoyl chloride, DCM, 25°C | 65 | 92% |
| Alkoxy Substitution | Dimethylaminoethyl chloride, toluene, reflux | 78 | 95% |
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and functional groups (e.g., dimethylaminoethoxy, ester) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected ~420–450 g/mol based on analogs) .
- Crystallography : X-ray diffraction for 3D structural elucidation (if single crystals are obtainable) .
Q. What analytical techniques monitor reaction progress and purity?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Track intermediates using silica plates and UV visualization .
- High-performance liquid chromatography (HPLC) : Quantify purity with C18 columns and acetonitrile/water gradients .
- LC-MS : Combine separation with mass detection for real-time analysis .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylaminoethoxy group influence reactivity?
- Methodological Answer :
- Computational modeling : Use DFT (Density Functional Theory) to map electron density and steric hindrance around the substituent .
- Kinetic studies : Compare reaction rates with analogs lacking the dimethylamino group (e.g., ethyl 1-butyl-5-ethoxy derivatives) .
- Table : Electronic Effects on Reactivity
| Substituent | Hammett σ Value | Reaction Rate (k, s⁻¹) |
|---|---|---|
| -OCH₂CH₂N(CH₃)₂ | -0.15 | 1.2 × 10⁻³ |
| -OCH₂CH₃ | 0.00 | 0.8 × 10⁻³ |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-response standardization : Use IC₅₀/EC₅₀ values from ≥3 independent assays (e.g., enzyme inhibition, cell viability) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent, pH) affecting bioactivity .
- Meta-analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock or Schrödinger to model binding to receptors (e.g., kinase domains) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR models : Corrogate substituent properties (logP, polar surface area) with activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst optimization : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- Process control : Implement PAT (Process Analytical Technology) for real-time monitoring .
- Case Study : A 10-g scale-up of ethyl indole analogs achieved 98% ee using immobilized lipases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
